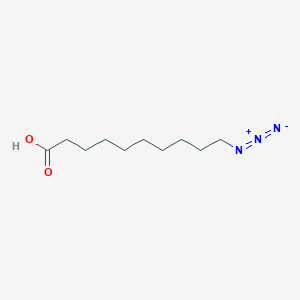

10-Azidodecanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

10-azidodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUZMZZOUGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Sourcing and Application of 10-Azidodecanoic Acid

The following technical guide details the sourcing, validation, and application of 10-Azidodecanoic acid , a specialized chemical probe used in chemoproteomics and metabolic labeling.

Core Technical Definition & Distinction

10-Azidodecanoic acid (10-ADA) is a medium-chain fatty acid derivative functionalized with a terminal azide group. It serves as a bioorthogonal probe for studying lipid metabolism, specifically the uptake and incorporation of medium-chain fatty acids (MCFAs) into cellular membranes and proteins.

-

CAS Number: 186788-32-9

-

Molecular Formula:

-

Molecular Weight: 213.28 g/mol [1]

-

IUPAC Name: 10-azidodecanoic acid[1]

⚠️ Critical Disambiguation

Researchers frequently confuse 10-ADA with two related but functionally distinct compounds. Verification of the structure is mandatory before purchase.

| Compound | Structure/Nature | Primary Application |

| 10-Azidodecanoic Acid | Metabolic labeling of MCFA-modified proteins/lipids. | |

| 12-Azidododecanoic Acid | N-Myristoylation mimic (C12 mimics C14). | |

| Azido-PEG10-Acid | PEG chain (Hydrophilic) | PROTAC linker; solubility enhancer. |

Commercial Suppliers & Sourcing Strategy

Unlike the widely available 12-ADA (used for myristoylation studies) or 15-APA (palmitoylation), 10-ADA is a niche reagent . It is often not listed in the main catalogs of Thermo Fisher or Sigma-Aldrich.

Tier 1: Direct Commercial Sources

These suppliers explicitly list the CAS 186788-32-9 or the specific chemical structure.

| Supplier | Catalog / Ref | Purity Spec | Notes |

| AChemBlock | P40257 | 95% | Stocks fluctuate; often ships from San Francisco or global warehouse. |

| Synblock | CAS 186788-32-9 | 95% | Specialized building block supplier. |

| Ambeed | A335892 | 95%+ | Verify stock status; often synthesis-on-demand. |

Tier 2: Precursor Sourcing (Custom Synthesis Route)

If direct stock is unavailable, the most reliable strategy is to purchase the amine precursor and perform a single-step Diazo Transfer . This is often faster than waiting for backordered stock.

-

Precursor: 10-Aminodecanoic acid (CAS: 13108-19-5)

-

Supplier: BroadPharm (Cat: BP-28236), Sigma-Aldrich .

-

Reagent: Imidazole-1-sulfonyl azide (ISA) or similar diazo transfer reagent.[2]

Experimental Application: Metabolic Labeling

The primary utility of 10-ADA is the metabolic tagging of lipids in live cells. The azide handle is biologically inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Workflow Visualization

The following diagram illustrates the critical path from cell culture to proteomic analysis.

Caption: Workflow for metabolic incorporation of 10-ADA into the cellular lipidome/proteome and subsequent enrichment.

Validated Protocol: 10-ADA Labeling

Context: This protocol is optimized for mammalian cell culture (e.g., HEK293T) to detect acylated proteins.

-

Preparation of Stock Solution:

-

Dissolve 10-ADA powder in high-grade DMSO to create a 100 mM stock .

-

Validation: Solution must be clear. Store at -20°C. Stable for >6 months.

-

-

Cell Pulse (Labeling):

-

Dilute stock into warm culture media (DMEM + 10% FBS) to a final concentration of 50 µM .

-

Control: Treat a parallel plate with DMSO vehicle only.

-

Incubate cells for 8–16 hours . (Note: C10 chains may metabolize faster than C16; shorter incubation prevents degradation via

-oxidation).

-

-

Lysis & Click Reaction:

-

Wash cells 2x with cold PBS to remove free probe.

-

Lyse in buffer containing protease inhibitors (e.g., 1% SDS in PBS).

-

Click Mix: Add the following to 100 µL lysate (1-2 mg/mL protein):

-

Alkyne-Biotin or Alkyne-Fluorophore (100 µM)

-

TBTA Ligand (100 µM)

- (1 mM)

-

Sodium Ascorbate (2 mM) — Add last to initiate.

-

-

Incubate 1 hour at Room Temp with rotation.

-

-

Analysis:

-

Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

-

Resuspend and analyze via Streptavidin-HRP Western Blot or digest for Mass Spec.

-

Chemical Logic & Mechanism

Understanding the chemical behavior of 10-ADA is crucial for troubleshooting.

Hydrophobicity & Uptake

10-ADA mimics Capric Acid (Decanoic acid) . It is sufficiently hydrophobic to cross cell membranes via passive diffusion or fatty acid transporters (CD36). Once inside, it is converted to 10-Azidodecanoyl-CoA by acyl-CoA synthetases.

The Click Reaction (CuAAC)

The terminal azide is a "chemical handle." It does not react with biological amines, thiols, or hydroxyls. It only reacts with a terminal alkyne in the presence of Cu(I).

Caption: The bioorthogonal reaction between the 10-ADA lipid probe and a reporter molecule.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Non-specific binding of the Alkyne-Fluorophore. | Use a "picolyl azide" or "cleavable linker" to reduce background. Perform Methanol/Chloroform precipitation rigorously. |

| No Signal | Rapid | Co-incubate with Etomoxir (CPT1 inhibitor) to block mitochondrial fatty acid uptake/degradation. |

| Precipitation in Media | 10-ADA insolubility at high concentration. | Conjugate to BSA (Fatty Acid Free) before adding to cells: Mix 10-ADA with 10% BSA solution at 37°C for 30 mins. |

References

-

PubChem Compound Summary . (n.d.). 10-Azidodecanoic acid (CID 85714144).[1] National Center for Biotechnology Information. [Link]1]

- Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. (Foundational text on metabolic labeling logic).

Sources

Methodological & Application

Application Note: In Vivo Imaging of Protein Acylation using 10-Azidodecanoic Acid (10-AZDA)

Abstract & Introduction

Protein acylation—the covalent attachment of fatty acids to amino acid residues—is a critical regulator of protein localization, stability, and signaling.[1][2] While N-myristoylation (C14) and S-palmitoylation (C16) are widely studied, the role of medium-chain fatty acids (MCFAs), such as decanoic acid (C10), remains an emerging frontier in lipid proteomics and metabolic profiling.

10-Azidodecanoic acid (10-AZDA) is a bioorthogonal metabolic probe designed to mimic natural capric acid (decanoic acid). Unlike radioactive isotopes (

Key Applications

-

Profiling Medium-Chain Acylation: Identification of proteins specifically modified by C10 lipids (decanoylation).

-

Lipid Metabolism Tracking: Monitoring the uptake, intracellular trafficking, and elongation of MCFAs.

-

Dynamic Imaging: Pulse-chase analysis of lipid turnover in live tissues.

Mechanism of Action: The MCR Workflow

The utility of 10-AZDA relies on the cellular machinery's inability to distinguish between the natural fatty acid and its azide-tagged analog.

-

Metabolic Incorporation: Upon administration (IP injection or media supplementation), 10-AZDA enters the cell via fatty acid transporters (e.g., CD36, FATP).

-

Activation: Acyl-CoA synthetases convert 10-AZDA into 10-Azidodecanoyl-CoA .

-

Transfer or Elongation:

-

Direct Transfer: Acyltransferases (e.g., ZDHHCs, NMTs) transfer the probe to specific cysteine (S-acylation) or glycine (N-acylation) residues on target proteins.

-

Elongation: The C10 probe may undergo chain elongation to C12 or C14 analogs before incorporation, allowing it to probe downstream long-chain acylation events depending on the pulse time.

-

-

Bioorthogonal Ligation: The azide handle (

) remains inert until reacted with an alkyne-functionalized fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Workflow Diagram

Figure 1: The metabolic chemical reporting workflow for 10-AZDA, illustrating uptake, activation, and divergent metabolic fates (direct acylation vs. elongation).

Critical Considerations & Experimental Design

Solubility and Delivery

Fatty acids are hydrophobic. Direct addition to aqueous media causes precipitation and poor uptake.

-

Vehicle: 10-AZDA must be conjugated to Fatty Acid Free BSA (Bovine Serum Albumin) or dissolved in DMSO/Ethanol and diluted rapidly.

-

In Vivo Formulation: For animal studies, a cyclodextrin complex or BSA-conjugate is required to ensure bioavailability and prevent local toxicity at the injection site.

Concentration vs. Toxicity

-

In Vitro: 20–100 µM. (Exceeding 100 µM often triggers lipid stress responses or apoptosis).

-

In Vivo: 50–100 mg/kg body weight (IP injection).

Validation (The "Trust" Factor)

To confirm the signal is genuine protein acylation and not non-specific hydrophobic binding:

-

Competition Control: Co-incubate with 5–10x excess unlabeled Decanoic Acid. Signal should decrease.

-

Hydroxylamine Sensitivity: Thioester bonds (S-acylation) are cleaved by neutral hydroxylamine (NH

OH), whereas amide bonds (N-acylation) are resistant. This distinguishes the linkage type.

Detailed Protocols

Protocol A: Preparation of 10-AZDA Stock Solutions

Reagents: 10-Azidodecanoic acid (solid/oil), DMSO (anhydrous), Fatty Acid Free BSA.

-

DMSO Stock (50 mM): Dissolve 10-AZDA in anhydrous DMSO. Store at -20°C (stable for 3–6 months).

-

BSA Conjugation (For In Vivo/Cell Culture):

-

Prepare a 10% (w/v) Fatty Acid Free BSA solution in PBS.

-

Dilute the 50 mM DMSO stock into the BSA solution to a final concentration of 2–5 mM (ensure DMSO < 10%).

-

Incubate at 37°C for 30 minutes with gentle shaking to allow conjugation.

-

Filter sterilize (0.22 µm). Use immediately.

-

Protocol B: In Vivo Metabolic Labeling (Mouse Model)

Objective: Label acylated proteins in liver/kidney/heart tissues.

-

Administration:

-

Inject mice intraperitoneally (IP) with the 10-AZDA/BSA complex at 50 mg/kg .

-

Control Group: Inject vehicle (BSA/DMSO) only.

-

-

Metabolic Period:

-

Allow circulation for 4–6 hours . (Longer times >12h increase the risk of chain elongation and incorporation into bulk phospholipids rather than specific protein acylation).

-

-

Harvest:

-

Euthanize animal.

-

Perfusion (Critical): Transcardial perfusion with ice-cold PBS is mandatory to remove blood-borne unbound probe, which causes high background.

-

Collect tissues and snap-freeze in liquid nitrogen or fix immediately in 4% PFA for histology.

-

Protocol C: Ex Vivo Click Chemistry & Imaging

Context: Detecting the signal in tissue lysates (Western Blot) or tissue sections (Fluorescence Microscopy).

Option 1: Lysate Analysis (Western Blot)

-

Lysis: Homogenize tissue in Lysis Buffer (1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, Protease Inhibitors).

-

Note: Avoid reducing agents (DTT/BME) initially if preserving native disulfide bonds is required, but they are compatible with CuAAC.

-

-

Click Reaction Cocktail: Prepare fresh. Add reagents to the lysate (1–2 mg/mL protein) in this order:

-

Lysate: 50 µL

-

Alkyne-Fluorophore (e.g., TAMRA-Alkyne): 20 µM final.

-

TBTA (Ligand): 100 µM final (pre-mixed with CuSO4).

-

CuSO

: 1 mM final. -

TCEP (Reductant): 1 mM final (initiates reaction).

-

-

Incubation: 1 hour at Room Temperature in the dark.

-

Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted fluorophore (Critical step to remove background).

-

Resuspend & Blot: Resuspend pellet in SDS-loading buffer. Run SDS-PAGE.[2] Scan gel for fluorescence before transferring or staining.

Option 2: In Situ Imaging (Tissue Sections)

-

Fixation: Cryosection tissues (10 µm). Fix with 4% PFA (15 min).

-

Permeabilization: 0.2% Triton X-100 in PBS (10 min).

-

Click Reaction: Incubate sections with the Click Cocktail (as above, but lower CuSO

to 100 µM to reduce tissue damage) for 30 mins. -

Wash: Wash 3x with PBS containing 1% BSA and 1 mM EDTA (removes copper).

-

Mount & Image: Stain nuclei (DAPI) and mount.

Data Analysis & Validation Logic

Quantitative Summary Table

| Parameter | Recommended Value | Impact of Deviation |

| Probe Concentration (In Vitro) | 20 – 50 µM | <20 µM: Low Signal; >100 µM: Lipid Toxicity |

| Probe Dose (In Vivo) | 50 – 100 mg/kg | Low: Undetectable; High: Systemic toxicity |

| Labeling Duration | 4 – 6 Hours | <2h: Insufficient uptake; >12h: Loss of specificity (elongation) |

| Click Reaction pH | 7.4 – 8.0 | Acidic pH inhibits CuAAC efficiency |

| Copper Concentration | 1 mM (Lysate) / 100 µM (Cells) | High Cu causes protein precipitation/cell damage |

Validation Workflow: Hydroxylamine Cleavage

To distinguish S-acylation (thioester) from N-acylation (amide):

Figure 2: Logic tree for validating the chemical nature of the acylation bond using hydroxylamine sensitivity.

Troubleshooting Guide

-

Problem: High Background Fluorescence.

-

Cause: Incomplete removal of unbound fluorophore.

-

Solution: Perform Methanol/Chloroform precipitation (lysates) or extensive washing with 1% BSA (imaging).

-

-

Problem: No Signal.

-

Cause: Inefficient Click reaction or low metabolic incorporation.

-

Solution: Freshly prepare Cu(I) source (mix CuSO4 + Ascorbate immediately before use). Increase probe concentration or time.

-

-

Problem: Protein Precipitation during Click Reaction.

-

Cause: Copper concentration too high.

-

Solution: Use a copper-chelating ligand (THPTA or TBTA) at a 5:1 ratio relative to copper.

-

References

-

Hang, H. C., et al. (2007). "Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells."[3] Journal of the American Chemical Society. Link

-

Charron, G., et al. (2009). "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society. Link

-

Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology. Link

-

Hannoush, R. N., & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology. Link

-

Khoo, K. H., et al. (2014). "Chemistry-enabled glyco- and lipid-proteomics." Current Opinion in Chemical Biology. Link

Sources

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 10-Azidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing "Click" Chemistry for Advanced Molecular Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for covalently linking molecular building blocks.[1] Its hallmarks include high yields, mild reaction conditions, and exceptional functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] This guide provides a detailed exploration of the CuAAC reaction, with a specific focus on the use of 10-azidodecanoic acid, a versatile building block that introduces a lipophilic carbon chain and a terminal carboxylic acid for further functionalization.

10-Azidodecanoic acid is particularly useful for synthesizing novel fatty acid analogs, developing targeted drug delivery systems, and modifying biomolecules to study lipid metabolism.[3] This document, designed for researchers and professionals in the chemical and biomedical sciences, offers in-depth protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.

The CuAAC Reaction: Mechanism and Key Considerations

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][4] The uncatalyzed reaction is significantly slower and yields a mixture of 1,4- and 1,5-regioisomers.[2] The copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed efficiently at room temperature.[2]

The catalytic cycle is generally understood to involve the following key steps:

-

Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.[5]

-

Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[5]

-

Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing ring, followed by ring contraction, leads to the triazole ring.

-

Protonolysis: The copper-triazolide intermediate is protonated to release the final triazole product and regenerate the copper(I) catalyst.[2]

Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Experimental Protocols

Protocol 1: Synthesis of 10-Azidodecanoic Acid

This protocol describes the synthesis of 10-azidodecanoic acid from 10-bromodecanoic acid, a common starting material.

Materials:

-

10-Bromodecanoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

In a round-bottom flask, dissolve 10-bromodecanoic acid (1.0 eq) in DMF or DMSO.[6]

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 10-azidodecanoic acid can be purified by column chromatography on silica gel or by recrystallization.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Protocol 2: CuAAC Reaction of 10-Azidodecanoic Acid with a Terminal Alkyne

This protocol provides a general procedure for the click reaction between 10-azidodecanoic acid and a generic terminal alkyne. Due to the hydrophobic nature of 10-azidodecanoic acid, a co-solvent system is recommended to ensure solubility.[7][8]

Materials:

-

10-Azidodecanoic acid

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

Reaction Setup:

Figure 2: Experimental Workflow for CuAAC.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and the ligand (THPTA or TBTA, e.g., 100 mM in a suitable solvent).

-

-

Reaction Mixture:

-

In a reaction vessel, dissolve 10-azidodecanoic acid (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and deionized water.[4] The concentration of the limiting reagent should typically be in the range of 10-100 mM.

-

-

Catalyst Addition:

-

Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).

-

Add the ligand solution (typically 1-5 mol%, maintaining a 1:1 to 5:1 ligand to copper ratio).[8]

-

-

Initiation:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to reduce Cu(II) to the active Cu(I) species.[4]

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the triazole product. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. The spots can be visualized using a UV lamp (if the product or starting materials are UV active) or by staining with a potassium permanganate solution.[9]

-

-

Work-up:

-

Once the reaction is complete, add a saturated aqueous solution of EDTA to chelate and remove the copper catalyst.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent will depend on the specific alkyne used.

-

Expert Insights:

-

Solvent Choice: The t-butanol/water co-solvent system is effective for solubilizing both the hydrophobic 10-azidodecanoic acid and the typically more polar catalyst components.[4] For particularly hydrophobic alkynes, increasing the proportion of the organic co-solvent or using other solvent systems like THF/water or DMSO/water may be necessary.[10]

-

Ligand Selection: The use of a ligand such as THPTA or TBTA is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[4] THPTA is water-soluble and ideal for aqueous-based systems, while TBTA is more suitable for reactions with a higher organic solvent content.

-

Carboxylic Acid Group: The carboxylic acid functionality of 10-azidodecanoic acid is generally well-tolerated in CuAAC reactions.[2] However, in some cases, it may be beneficial to perform the reaction under slightly basic conditions to deprotonate the carboxylic acid and improve its solubility in aqueous media. Alternatively, protecting the carboxylic acid as an ester may be considered if it interferes with the reaction or subsequent steps, although this adds extra synthetic steps.[11]

Data Presentation

| Parameter | Recommended Range | Rationale |

| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of the more readily available or less expensive reagent can drive the reaction to completion. |

| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Lower catalyst loading is desirable to minimize copper contamination in the final product. Higher loading may be needed for challenging substrates. |

| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ligand-to-copper ratio can help stabilize the Cu(I) catalyst and prevent oxidative side reactions.[8] |

| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% | A stoichiometric excess ensures the complete reduction of Cu(II) to Cu(I) and maintains the catalytic activity. |

| Reaction Temperature | Room Temperature | The CuAAC reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the specific substrates and catalyst system. Monitoring by TLC is crucial. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive catalyst (oxidized Cu(I))- Poor solubility of reactants- Impurities in starting materials | - Ensure sodium ascorbate solution is freshly prepared.- Increase the proportion of organic co-solvent (e.g., t-BuOH, DMSO).- Use a ligand to stabilize the Cu(I) catalyst.- Purify starting materials before use. |

| Formation of Side Products (e.g., Alkyne Dimerization) | - Presence of oxygen leading to oxidative homocoupling. | - Degas the solvent before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a sufficient excess of sodium ascorbate. |

| Difficulty in Purifying the Product | - Emulsion formation during extraction due to the amphiphilic nature of the product.- Co-elution with starting materials during chromatography. | - Add brine during the extraction to break up emulsions.- Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |

| Incomplete Reaction | - Insufficient catalyst or reducing agent.- Steric hindrance of the substrates. | - Increase the catalyst and/or sodium ascorbate loading.- Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |

References

-

[TÜBİTAK Academic Journals. (2008). Synthesis and Antimicrobial Evaluation of Novel Di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-

-

91a)

Sources

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 10-Bromodecanoic acid | CAS#:50530-12-6 | Chemsrc [chemsrc.com]

Application Note: Cell Surface Glycan Labeling via Staudinger Ligation with 10-Azidodecanoic Acid

Introduction: Unveiling the Cell Surface Landscape with Bioorthogonal Chemistry

The cell surface is a dynamic interface, rich with complex carbohydrates (glycans) that mediate crucial physiological and pathological processes. The ability to chemically tag and visualize these glycans in their native environment offers profound insights into cell biology, disease progression, and therapeutic intervention. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Staudinger ligation with 10-Azidodecanoic acid for the specific and covalent labeling of cell surface glycans.

Metabolic oligosaccharide engineering is a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][2] This is achieved by providing cells with a synthetic monosaccharide precursor bearing a chemical handle that is not naturally found in biological systems.[3] The cell's own metabolic machinery then incorporates this tagged sugar into its cell surface glycoconjugates.[1][4] The chemical handle can then be selectively reacted with a probe molecule in a process known as a bioorthogonal reaction.

The Staudinger ligation is a cornerstone of bioorthogonal chemistry, pioneered by the Bertozzi group.[4][5] It is a highly selective and biocompatible reaction between an azide and a phosphine.[][7][8] Azides are small, stable, and essentially absent from biological systems, making them ideal chemical reporters.[5][] Similarly, phosphines are abiotic and react specifically with azides under physiological conditions without the need for a catalyst.[][9] This reaction forms a stable amide bond, covalently linking the probe to the azide-modified glycan.[3][5]

This guide will focus on the use of 10-Azidodecanoic acid, a synthetic fatty acid that can be metabolized and potentially incorporated into cell surface glycans. The subsequent Staudinger ligation with a phosphine-conjugated probe (e.g., a fluorescent dye) allows for the visualization and analysis of these modified cell surface molecules.[7]

The Staudinger Ligation: A Tale of Two Reactions

The Staudinger ligation is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine to produce an aza-ylide intermediate that is then hydrolyzed to an amine and a phosphine oxide.[4][5][10] For bio-conjugation, this reaction was ingeniously modified to form a stable amide bond.[3][4] This is achieved by incorporating an electrophilic trap (typically an ester) ortho to the phosphine.[11]

The reaction proceeds as follows:

-

The phosphine attacks the azide, leading to the formation of an aza-ylide intermediate with the loss of dinitrogen gas.[4][5]

-

The aza-ylide then undergoes an intramolecular cyclization, where the nitrogen attacks the ortho-ester.[5]

-

This cyclic intermediate is then hydrolyzed to form a stable amide bond between the two molecules and a phosphine oxide byproduct.[5][10]

There are two main variations of the Staudinger ligation:

-

Non-traceless Staudinger Ligation: The phosphine oxide remains part of the final conjugate.[12][13]

-

Traceless Staudinger Ligation: The phosphine reagent is designed to be excised during the reaction, leaving only a native amide bond.[5][14][15] This is particularly useful in protein engineering where maintaining the native chemical structure is critical.[5][15]

For the purposes of cell surface labeling and visualization, the non-traceless Staudinger ligation is commonly employed, as the presence of the phosphine oxide does not typically interfere with detection.[12]

Experimental Workflow: From Metabolic Labeling to Visualization

The overall experimental workflow for cell surface labeling using 10-Azidodecanoic acid and Staudinger ligation can be broken down into four key stages:

-

Metabolic Labeling: Cells are incubated with 10-Azidodecanoic acid, which is taken up and incorporated into cell surface glycoconjugates.

-

Staudinger Ligation: The azide-labeled cells are then treated with a phosphine-probe conjugate (e.g., phosphine-FLAG or a phosphine-fluorophore).

-

Washing: Unreacted phosphine-probe is washed away to reduce background signal.

-

Analysis: The labeled cells are analyzed using techniques such as fluorescence microscopy or flow cytometry.

Sources

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Staudinger Ligation [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Acylome: A Guide to 10-Azidodecanoic Acid in Post-Translational Modification Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 10-Azidodecanoic acid as a powerful tool to investigate protein acylation, a critical post-translational modification (PTM). We will delve into the principles of metabolic labeling and bioorthogonal chemistry, offering field-proven insights to empower your research into the dynamic world of the acylome.

Introduction: The Significance of Protein Acylation and the Rise of Chemical Reporters

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis, dramatically expanding the functional diversity of the proteome.[1] These modifications, ranging from phosphorylation to glycosylation and acetylation, are fundamental to virtually all cellular processes.[1][2] Among these, protein acylation, the attachment of acyl groups to proteins, is a widespread and crucial modification.[3] This process is catalyzed by acyl-specific transferases and typically involves the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) to specific amino acid residues.[3][4]

Protein acylation is a key regulator of numerous cellular pathways, influencing protein stability, localization, and protein-protein interactions.[4][5] For instance, the attachment of long-chain fatty acids, such as palmitate, can target proteins to cellular membranes and modulate signal transduction.[3] Dysregulation of protein acylation has been implicated in a variety of diseases, including cancer and metabolic disorders, making the enzymes involved attractive therapeutic targets.[5]

Studying the dynamic nature of protein acylation has been historically challenging due to the lability of some acyl modifications and the lack of specific antibodies for many acylated proteins. The advent of bioorthogonal chemistry has revolutionized this field.[6] This innovative approach allows for the introduction of chemical reporters into biomolecules within living systems without interfering with native biological processes.[6][7][8] 10-Azidodecanoic acid, a fatty acid analog containing a terminal azide group, has emerged as a premier chemical reporter for studying protein acylation.[3]

The Core Principle: Metabolic Labeling and Bioorthogonal "Click" Chemistry

The utility of 10-Azidodecanoic acid lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation, often referred to as "click chemistry".[9][10]

Step 1: Metabolic Labeling. Cells are cultured in the presence of 10-Azidodecanoic acid. Cellular enzymes recognize this fatty acid analog and incorporate it into proteins that undergo acylation.[3] This results in a pool of proteins that are "tagged" with an azide group, a bioorthogonal handle that is absent in naturally occurring biomolecules.

Step 2: Bioorthogonal Ligation (Click Chemistry). The azide-tagged proteins can then be specifically and efficiently reacted with a reporter molecule containing a complementary alkyne group.[11] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific, rapid, and can be performed under biocompatible conditions.[10][11] The reporter molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification and enrichment, or a mass tag for mass spectrometry-based identification and quantification.

This powerful combination of metabolic labeling and click chemistry provides a robust platform for the visualization, identification, and quantification of acylated proteins in a wide range of biological contexts.

Visualizing the Workflow: From Labeling to Analysis

The following diagram illustrates the general workflow for studying protein acylation using 10-Azidodecanoic acid.

Caption: General experimental workflow for the study of protein acylation using 10-Azidodecanoic acid.

Detailed Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for the key experiments involved in the study of protein acylation using 10-Azidodecanoic acid. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.

Metabolic Labeling of Cultured Cells

Rationale: This protocol describes the incorporation of 10-Azidodecanoic acid into cellular proteins. The concentration and incubation time are critical parameters that need to be optimized to achieve sufficient labeling without inducing cellular toxicity.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

10-Azidodecanoic acid (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of 10-Azidodecanoic acid. A typical starting concentration range is 25-100 µM.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the turnover rate of the acylated proteins of interest.[12]

-

Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated 10-Azidodecanoic acid.

-

Proceed to Cell Lysis: The labeled cells are now ready for lysis and protein extraction.

Table 1: Recommended Starting Conditions for Metabolic Labeling

| Cell Line | 10-Azidodecanoic Acid Concentration | Incubation Time | Reference |

| HEK293T | 50 µM | 16 hours | [13] |

| HeLa | 50 µM | 18 hours | [14] |

| Jurkat | 25 µM | 24 hours | [3] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Rationale: This protocol details the "click" reaction to conjugate an alkyne-containing reporter molecule to the azide-labeled proteins in the cell lysate. The choice of reporter (e.g., alkyne-biotin for pulldown, alkyne-fluorophore for imaging) will depend on the downstream application.

Materials:

-

Azide-labeled cell lysate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Alkyne-reporter of choice (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Lysis buffer (e.g., RIPA buffer)

Protocol:

-

Prepare Cell Lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Prepare Click Chemistry Reagents:

-

TCEP: Prepare a fresh 50 mM stock solution in water.

-

TBTA: Prepare a 1.7 mM stock solution in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 500 mM stock solution in water.

-

Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO.

-

-

Set up the Click Reaction: In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.

-

Azide-labeled protein lysate (e.g., 100 µg in 50 µL)

-

Alkyne-reporter (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.

-

Downstream Processing: The click-reacted lysate is now ready for downstream analysis such as SDS-PAGE, Western blotting, affinity purification, or mass spectrometry.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Enrichment of Acylated Proteins using Affinity Purification

Rationale: For proteomic identification by mass spectrometry, it is often necessary to enrich the acylated proteins from the complex cell lysate. This protocol describes the enrichment of biotin-tagged acylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Click-reacted lysate containing biotin-tagged proteins

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.

-

Binding: Add the click-reacted lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 0.1% SDS, PBS with 1% SDS) is recommended.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie staining or silver staining, or subjected to in-gel digestion for mass spectrometry analysis.[13]

Downstream Analysis Techniques

The choice of downstream analysis will depend on the specific research question.

-

In-gel Fluorescence Scanning: If a fluorescent alkyne reporter was used, the click-reacted lysate can be resolved by SDS-PAGE, and the gel can be directly imaged using a fluorescence scanner to visualize the profile of acylated proteins.[13]

-

Western Blotting: Specific acylated proteins can be detected by Western blotting using an antibody against the protein of interest, followed by detection of the biotin tag with streptavidin-HRP or a fluorescent streptavidin conjugate.

-

Mass Spectrometry: For global identification of acylated proteins and their sites of modification, the enriched protein sample is subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Troubleshooting and Expert Considerations

-

Toxicity: High concentrations of 10-Azidodecanoic acid can be toxic to some cell lines. It is essential to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration.

-

Click Reaction Efficiency: The efficiency of the CuAAC reaction can be affected by the presence of certain buffers (e.g., Tris) and reducing agents. Ensure that the lysis buffer is compatible with the click chemistry reagents.[9]

-

Non-specific Binding: During affinity purification, non-specific binding of proteins to the streptavidin beads can be a problem. Thorough washing with stringent buffers is crucial to minimize background.

-

Controls: Appropriate controls are essential for data interpretation. These include cells not treated with 10-Azidodecanoic acid and performing the click reaction in the absence of the copper catalyst.

Conclusion

10-Azidodecanoic acid, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful platform for the study of protein acylation. The methodologies described in this guide offer a robust framework for researchers to explore the dynamics of the acylome, identify novel acylated proteins, and elucidate their roles in health and disease. As our understanding of the intricate regulatory networks governed by PTMs continues to grow, tools like 10-Azidodecanoic acid will be indispensable for advancing the frontiers of biological and biomedical research.

References

-

Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. (2015). ResearchGate. [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. (2007). PubMed. [Link]

-

Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012). PMC. [Link]

-

Bioorthogonal Chemistry for the Isolation and Study of Newly Synthesized Histones and Their Modifications. (2016). PMC. [Link]

-

Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. (2023). PMC. [Link]

-

Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. (2015). PubMed. [Link]

-

Click Chemistry in Proteomic Investigations. (2020). PMC. [Link]

-

Synthesis of 10-azidodecanoic acid. ResearchGate. [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]

-

Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]

-

Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. [Link]

-

10-Azidodecanoic acid. PubChem. [Link]

-

Artificial Intelligence Transforming Post-Translational Modification Research. (2023). MDPI. [Link]

-

Chemical Reporters for Exploring Protein Acylation. (2015). PMC. [Link]

-

Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]

- Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.

-

Classification of the saturated fatty acid protein acylation and examples of acylated proteins. ResearchGate. [Link]

-

Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. (2020). PMC. [Link]

-

The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Ranomics. [Link]

-

Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. (2016). PMC. [Link]

-

Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2019). MDPI. [Link]

-

Protein Acylation. Creative Diagnostics. [Link]

-

Post-translational Modifications of Transporters. (2021). PMC. [Link]

-

Bioorthogonal chemistry: From basic science to clinical translation. (2024). YouTube. [Link]

-

α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]

-

Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2023). bioRxiv. [Link]

-

Protein acylation: mechanisms, biological functions and therapeutic targets. (2022). PMC. [Link]

-

Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (2021). MDPI. [Link]

-

Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. (2016). PMC. [Link]

-

Quantitative Analysis of Newly Synthesized Proteins. (2015). PMC. [Link]

-

Bioorthogonal Chemistry. (2017). YouTube. [Link]

-

Non-canonical amino acid labeling in proteomics and biotechnology. (2019). PMC. [Link]

Sources

- 1. Artificial Intelligence Transforming Post-Translational Modification Research [mdpi.com]

- 2. The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery | Ranomics [ranomics.com]

- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]

- 11. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal Chemistry for the Isolation and Study of Newly Synthesized Histones and Their Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Protein Dynamics: A Guide to Western Blot Detection of 10-Azidodecanoic Acid-Labeled Proteins

Introduction: Unveiling Protein Fatty Acylation with Metabolic Labeling

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. The study of this dynamic process has been significantly advanced by the use of chemical reporters, such as 10-Azidodecanoic acid (10-ADA). 10-ADA is a fatty acid analog containing a bioorthogonal azide group. When introduced to cells, it is metabolically incorporated into proteins by the cellular machinery that normally handles fatty acids. This "tags" the proteins with an azide handle, which can then be selectively reacted with a complementary alkyne-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][][3] This highly specific and efficient reaction allows for the attachment of various reporter tags, such as biotin or fluorophores, enabling the detection and analysis of the labeled proteins.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection of 10-ADA labeled proteins by Western blot. We will delve into the principles behind the methodology, provide detailed, step-by-step protocols, and offer insights into experimental design and troubleshooting.

The Power of Click Chemistry in Protein Analysis

The CuAAC reaction is a cornerstone of this technique. It is a highly selective ligation reaction between an azide and a terminal alkyne, catalyzed by copper(I).[3][5] The bioorthogonal nature of the azide and alkyne groups ensures that they do not react with any native functional groups found in biological systems, thus providing exceptional specificity.[1] This allows for the precise labeling of 10-ADA incorporated proteins within complex cellular lysates.[4]

Experimental Workflow Overview

The overall workflow for the detection of 10-ADA labeled proteins by Western blot can be broken down into four key stages:

-

Metabolic Labeling: Cells are incubated with 10-ADA, which is incorporated into proteins undergoing fatty acylation.

-

Cell Lysis and Protein Quantification: Labeled cells are lysed to extract the total protein content, and the protein concentration is determined.

-

Click Chemistry Reaction: The azide-modified proteins in the cell lysate are reacted with an alkyne-tagged reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne) via a CuAAC reaction.

-

Western Blot Analysis: The labeled proteins are separated by SDS-PAGE, transferred to a membrane, and detected using either streptavidin-HRP (for biotin-tagged proteins) or direct fluorescence imaging.

Below is a visual representation of this experimental workflow.

Caption: The CuAAC "click" reaction.

Part 4: Western Blot Detection

This protocol describes the standard Western blot procedure for detecting the tagged proteins.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate (for biotin-tagged proteins)

-

Chemiluminescent HRP substrate

-

Fluorescence imaging system (for fluorescently tagged proteins)

Protocol:

-

SDS-PAGE: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 3. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. For detection of phosphorylated proteins, BSA is recommended over milk as a blocking agent. [6]4. Detection of Biotin-Tagged Proteins:

-

Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Image the blot using a chemiluminescence detection system.

-

-

Detection of Fluorescently Tagged Proteins:

-

After blocking, wash the membrane three times for 10 minutes each with TBST.

-

Directly image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the specific fluorophore used.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Signal | Inefficient metabolic labeling. | Optimize 10-ADA concentration and incubation time. |

| Incomplete click reaction. | Ensure reagents are fresh, especially the reducing agent. Optimize reaction conditions (time, temperature, reagent concentrations). | |

| Insufficient protein loading. | Load more protein per lane (20-50 µg is a good starting point). [6] | |

| Inefficient transfer of proteins. | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and conditions, especially for high or low molecular weight proteins. | |

| Inactive detection reagent. | Use fresh Streptavidin-HRP or check the expiration date. For fluorescent detection, ensure the correct imaging settings are used. [7] | |

| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA or vice versa). |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Non-specific binding of Streptavidin-HRP. | Titrate the concentration of Streptavidin-HRP. | |

| Excess protein loaded. | Reduce the amount of protein loaded per lane. [8] | |

| Non-specific Bands | Protease activity. | Always use protease inhibitors during cell lysis. |

| Incomplete click reaction leading to side products. | Ensure optimal click reaction conditions. | |

| Contamination. | Use clean reagents and equipment. |

For more general Western blot troubleshooting, refer to comprehensive guides from suppliers. [7]

References

-

Geng, J., et al. (2020). Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. PMC - PubMed Central. Retrieved from [Link]

-

Zhu, H., et al. (2018). Click Chemistry in Proteomic Investigations. PMC. Retrieved from [Link]

-

SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. Retrieved from [Link]

-

Geng, J., et al. (2020). Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. ResearchGate. Retrieved from [Link]

-

Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

-

Protocols.io. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]

-

Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One. Retrieved from [Link]

-

Arigo Biolaboratories Corp. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

-

Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Retrieved from [Link]

-

Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC. Retrieved from [Link]

-

Mirus Bio. (n.d.). Label IT® Nucleic Acid Labeling Kits. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arigobio.com [arigobio.com]

- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Western blot troubleshooting guide! [jacksonimmuno.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Azidodecanoic Acid Labeling in Cells

Welcome to the technical support center for 10-Azidodecanoic Acid (10-ADA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the efficiency of your cell labeling experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Introduction to 10-ADA Metabolic Labeling

10-Azidodecanoic acid is a powerful tool for the bioorthogonal labeling of lipids and lipidated proteins. As a fatty acid analog, it is readily taken up by cells and incorporated into various biomolecules through natural metabolic pathways. The embedded azide group then serves as a chemical handle for subsequent detection and analysis via click chemistry.[1] This allows for the visualization and tracking of lipid metabolism, protein acylation, and other crucial cellular processes.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when first implementing 10-ADA labeling experiments.

1. What is the recommended starting concentration for 10-ADA?

For most cell lines, a starting concentration of 10-100 µM is recommended.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically. It's a balance between achieving sufficient labeling for detection and minimizing potential cytotoxicity.[4][5][6][7]

2. How long should I incubate my cells with 10-ADA?

Incubation times can range from a few hours to overnight (12-24 hours). The ideal duration depends on the metabolic rate of your cells and the specific biological process you are investigating. For rapidly dividing cells or processes with high turnover, shorter incubation times may be sufficient. For slower metabolic processes, longer incubation may be necessary to achieve detectable labeling.[8]

3. Can I perform 10-ADA labeling in the presence of serum?

Yes, but with a critical consideration. Serum contains endogenous fatty acids that will compete with 10-ADA for uptake and incorporation, potentially reducing labeling efficiency. For optimal labeling, consider reducing the serum concentration or using a fatty acid-free serum supplement during the incubation period.

4. How do I prepare a stock solution of 10-ADA?

10-Azidodecanoic acid is typically soluble in organic solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This stock can then be diluted to the final working concentration in your cell culture medium. Be sure to vortex the stock solution well before each use.

5. Is 10-ADA toxic to cells?

Like many metabolic labels, high concentrations of 10-ADA can be cytotoxic.[9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[10] This can be assessed using standard cell viability assays, such as a resazurin-based assay.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during 10-ADA labeling experiments.

Problem 1: Low or No Signal After Click Chemistry Detection

This is one of the most frequent challenges. The underlying cause can be at various stages of the experimental workflow.

Caption: General workflow for 10-ADA metabolic labeling and detection.

Caption: Troubleshooting flowchart for low or no signal.

| Potential Cause | Recommended Action | Scientific Rationale |

| Suboptimal 10-ADA Concentration | Perform a dose-response curve (e.g., 10, 25, 50, 100, 200 µM). | Different cell lines have varying rates of fatty acid uptake and metabolism. An optimal concentration ensures sufficient incorporation without inducing cytotoxicity.[4][5][6][7] |

| Insufficient Incubation Time | Increase the incubation time (e.g., try 12, 18, and 24 hours). | The incorporation of 10-ADA into biomolecules is a time-dependent process. Longer incubation allows for greater accumulation of the label.[8] |

| Inappropriate Cell Density | Optimize cell seeding density. Avoid both very sparse and overly confluent cultures. | Cell density can influence metabolic activity.[11] Overly confluent cells may have reduced metabolic rates, while very sparse cultures might not provide enough material for a detectable signal. |

| Serum Interference | Reduce serum concentration (e.g., to 1-2%) or use fatty acid-free serum during labeling. | Endogenous fatty acids in serum compete with 10-ADA for cellular uptake and incorporation, thereby reducing labeling efficiency.[12] |

| Inefficient Click Reaction | Prepare fresh solutions of all click chemistry reagents, especially the copper catalyst and reducing agent (e.g., sodium ascorbate).[13][14] | The Cu(I) catalyst is prone to oxidation, which renders it inactive. The reducing agent is also susceptible to degradation.[15] |

| Interfering Substances in Buffers | Ensure that buffers used during the click chemistry step do not contain preservatives like sodium azide. | Sodium azide can interfere with the azide-alkyne cycloaddition reaction, reducing its efficiency.[16] |

Problem 2: High Background Signal

A high background can obscure the specific signal from your labeled molecules.

| Potential Cause | Recommended Action | Scientific Rationale |

| Non-specific Binding of Detection Reagent | Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before adding the detection reagent. | Thorough washing removes unbound fluorescent probes or biotin tags. A blocking agent can prevent non-specific binding to cellular components. |

| Cell Autofluorescence | Image an unlabeled control sample to determine the level of natural cell fluorescence. If high, consider using a detection reagent in a different spectral range (e.g., a red-shifted fluorophore). | Some cell types exhibit significant autofluorescence, which can be mistaken for a positive signal. |

| Precipitation of Detection Reagent | Centrifuge your detection reagent stock solution before use to pellet any aggregates. | Aggregates of the fluorescent probe can settle on cells and appear as bright, punctate background. |

Problem 3: Evidence of Cell Toxicity or Altered Morphology

It is crucial that the labeling process itself does not perturb the biological system under investigation.

| Potential Cause | Recommended Action | Scientific Rationale |

| 10-ADA Cytotoxicity | Perform a cell viability assay (e.g., resazurin or MTT) with a range of 10-ADA concentrations. Choose the highest concentration that does not significantly impact viability.[10] | High concentrations of fatty acid analogs can disrupt lipid homeostasis and membrane integrity, leading to cell death.[9] |

| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). Run a vehicle control (medium with solvent but no 10-ADA). | High concentrations of organic solvents can be toxic to cells. |

| Copper Catalyst Toxicity (for Click Chemistry) | Use a copper-chelating ligand (e.g., THPTA) in your click reaction cocktail.[14] Alternatively, consider using a copper-free click chemistry approach (e.g., SPAAC).[1] | Free copper ions can be toxic to cells. Ligands help to stabilize the Cu(I) oxidation state and reduce its toxicity. |

Experimental Protocols

Protocol 1: Optimization of 10-ADA Concentration

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the end of the experiment.

-

10-ADA Titration: Prepare a serial dilution of your 10-ADA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

-

Incubation: Replace the medium in the wells with the 10-ADA-containing medium and incubate for your desired labeling time (e.g., 18 hours).

-

Cell Viability Assay: After incubation, perform a standard cell viability assay according to the manufacturer's instructions.

-

Analysis: Plot cell viability against 10-ADA concentration to determine the highest non-toxic concentration.

Protocol 2: General 10-ADA Labeling and Click Chemistry Detection (for Microscopy)

-

Labeling: Incubate cells with the optimized concentration of 10-ADA for the desired duration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

-

Permeabilization: Wash cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail. For a final volume of 100 µL, mix:

-

1 µL of a 10 mM alkyne-fluorophore stock

-

2 µL of a 50 mM copper(II) sulfate stock

-

4 µL of a 50 mM THPTA ligand stock

-

10 µL of a 100 mM sodium ascorbate stock (freshly prepared)

-

83 µL of PBS

-

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[14]

-

Washing: Wash cells three times with PBS.

-

Counterstaining (Optional): Stain nuclei with DAPI or another suitable counterstain.

-

Imaging: Mount the coverslips and image using a fluorescence microscope.

References

-

Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - Theranostics. (n.d.). Retrieved from [Link]

-

Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC - NIH. (n.d.). Retrieved from [Link]

-

Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed. (n.d.). Retrieved from [Link]

-

Optimization of metabolic labeling for cell tracking. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (n.d.). ResearchGate. Retrieved from [Link]

-

[Troubleshooting] How to detect cell proliferation with EdU (HY-118411)? (n.d.). ResearchGate. Retrieved from [Link]

-

Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (n.d.). Retrieved from [Link]

-

Click chemstry: Why does it sometimes work and other times it doesn't? (n.d.). ResearchGate. Retrieved from [Link]

-

Cell-type-specific metabolic labeling of nascent proteomes in vivo - PubMed. (n.d.). Retrieved from [Link]

-

Interferences in Immunoassay - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of 10-azidodecanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Non-canonical amino acid labeling in proteomics and biotechnology - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC. (n.d.). Retrieved from [Link]

-

Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - MDPI. (n.d.). Retrieved from [Link]

-

FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. (n.d.). Retrieved from [Link]

-

Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. (n.d.). Retrieved from [Link]

-

Optimization of the isotope-coded affinity tag-labeling procedure for quantitative proteome analysis - PubMed. (n.d.). Retrieved from [Link]

-

Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. (n.d.). Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

-

Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC - NIH. (n.d.). Retrieved from [Link]

-

Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. (n.d.). Retrieved from [Link]

-

Relevance and regulation of cell density - PMC - NIH. (n.d.). Retrieved from [Link]

-

Effects of optimal nutraceutical concentrations on relative cell... - ResearchGate. (n.d.). Retrieved from [Link]

-

Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC - NIH. (n.d.). Retrieved from [Link]

-

Optimized Azidohomoalanine labeling protocol enables sensitive detection of d. (n.d.). Journal of High School Science. Retrieved from [Link]

-

Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PubMed Central. (n.d.). Retrieved from [Link]

-

Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Retrieved from [Link]

-

Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC - NIH. (n.d.). Retrieved from [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]

-

Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Determining Optimum Incubation Length, Plating Density - alamarBlue Protocol | Bio-Rad. (n.d.). Retrieved from [Link]

-

Tutorial 29: Lipid Metabolism and Fatty Acid Oxidation - YouTube. (n.d.). Retrieved from [Link]

Sources

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model | MDPI [mdpi.com]

- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relevance and regulation of cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elslab.com [elslab.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]

Technical Support Center: Optimizing 10-Azidodecanoic Acid for Cell Culture

Welcome to the technical support guide for 10-Azidodecanoic acid (10-AzDA). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into successfully utilizing 10-AzDA for metabolic labeling. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is 10-Azidodecanoic acid and how is it used in cell culture?

10-Azidodecanoic acid (10-AzDA) is a modified version of the naturally occurring ten-carbon saturated fatty acid, decanoic acid. It has been chemically synthesized to include a terminal azide (-N₃) group. This azide group is a bioorthogonal chemical reporter, meaning it does not interact with native biological systems and can be specifically targeted with chemical probes.[1][2]

In cell culture, 10-AzDA is used for metabolic labeling. Cells are incubated with 10-AzDA, which they mistake for natural decanoic acid. Cellular enzymes then incorporate it into various lipids and proteins through post-translational modifications like acylation.[3] Once incorporated, the azide group serves as a chemical "handle." Researchers can then use azide-specific reactions, most commonly "click chemistry," to attach fluorescent dyes, biotin tags, or other molecules for visualization, enrichment, and analysis of the labeled biomolecules.[3][4]

Q2: What is the fundamental principle for optimizing 10-AzDA concentration?

The primary goal is to find a concentration that maximizes the incorporation of 10-AzDA into target biomolecules (high labeling efficiency) while minimizing any negative impact on cell health and physiology (low cytotoxicity). This balance is critical because excessively high concentrations can induce stress, alter metabolism, or lead to cell death, confounding experimental results. Conversely, a concentration that is too low will yield insufficient signal for downstream detection.

This optimization process is an empirical one, as the ideal concentration is highly dependent on the specific cell type, its metabolic rate, and the experimental duration.